molecular formula C18H20ClN3 B11439212 1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine

1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11439212
M. Wt: 313.8 g/mol
InChI Key: YHYKLBKNEWNXNZ-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.

    Chlorobenzyl Substitution: The final step involves the substitution of the benzimidazole core with 2-chlorobenzyl chloride in the presence of a base to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

1-tert-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:

    1-tert-butyl-N-(2-methylbenzyl)-1H-benzimidazol-5-amine: Similar structure but with a methyl group instead of a chlorine atom, which may result in different biological activity.

    1-tert-butyl-N-(2-fluorobenzyl)-1H-benzimidazol-5-amine: Contains a fluorine atom, which can influence the compound’s pharmacokinetic properties.

    1-tert-butyl-N-(2-bromobenzyl)-1H-benzimidazol-5-amine: The presence of a bromine atom can affect the compound’s reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H20ClN3

Molecular Weight

313.8 g/mol

IUPAC Name

1-tert-butyl-N-[(2-chlorophenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C18H20ClN3/c1-18(2,3)22-12-21-16-10-14(8-9-17(16)22)20-11-13-6-4-5-7-15(13)19/h4-10,12,20H,11H2,1-3H3

InChI Key

YHYKLBKNEWNXNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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